molecular formula C15H17BrN2O2S B12485069 N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide

N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B12485069
M. Wt: 369.3 g/mol
InChI Key: FSONJRLAJFYLLU-UHFFFAOYSA-N
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Description

N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, a brominated methoxybenzyl group, and an aminoethyl linkage, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C15H17BrN2O2S

Molecular Weight

369.3 g/mol

IUPAC Name

N-[2-[(5-bromo-2-methoxyphenyl)methylamino]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H17BrN2O2S/c1-20-13-5-4-12(16)9-11(13)10-17-6-7-18-15(19)14-3-2-8-21-14/h2-5,8-9,17H,6-7,10H2,1H3,(H,18,19)

InChI Key

FSONJRLAJFYLLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCNC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide typically involves multiple steps, starting with the bromination of 2-methoxybenzylamine to form 5-bromo-2-methoxybenzylamine. This intermediate is then reacted with 2-bromoethylamine under appropriate conditions to form the aminoethyl linkage. The final step involves the coupling of this intermediate with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-hydroxybenzylamine.

    Reduction: Formation of 2-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The brominated methoxybenzyl group can facilitate binding to specific sites on proteins, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(5-chloro-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}thiophene-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide is unique due to the presence of the brominated methoxybenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

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